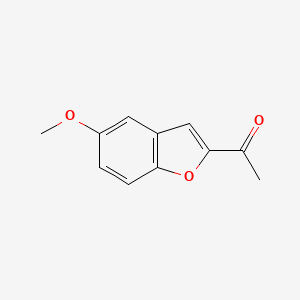

2-Acetyl-5-methoxybenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-methoxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7(12)11-6-8-5-9(13-2)3-4-10(8)14-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOXPAYEAYNYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175949 | |

| Record name | Ethanone, 1-(5-methoxy-2-benzofuranyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21587-39-3 | |

| Record name | 1-(5-Methoxy-2-benzofuranyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21587-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, 5-methoxy-2-benzofuranyl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021587393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(5-methoxy-2-benzofuranyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Acetyl-5-Methoxybenzofuran from Resorcinol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 2-acetyl-5-methoxybenzofuran, a valuable building block in medicinal chemistry, starting from the readily available precursor, resorcinol. The synthesis is presented as a three-step process: mono-methylation of resorcinol to 3-methoxyphenol, subsequent cyclization to form 5-methoxybenzofuran, and a final acylation to yield the target compound. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound from resorcinol can be strategically divided into three key transformations:

-

Step 1: Mono-methylation of Resorcinol. Selective methylation of one of the hydroxyl groups of resorcinol is achieved to produce 3-methoxyphenol. This step is crucial for directing the subsequent cyclization to form the desired 5-methoxybenzofuran isomer.

-

Step 2: Synthesis of 5-Methoxybenzofuran. The benzofuran ring system is constructed via the cyclization of 3-methoxyphenol with a suitable two-carbon synthon. This reaction forms the core heterocyclic structure.

-

Step 3: Friedel-Crafts Acylation of 5-Methoxybenzofuran. The final step involves the introduction of an acetyl group at the electron-rich 2-position of the benzofuran ring through a Friedel-Crafts acylation reaction to afford the target molecule, this compound.

The overall synthetic workflow is depicted in the following diagram:

Figure 1: Overall synthetic workflow for the preparation of this compound from resorcinol.

Experimental Protocols

Step 1: Synthesis of 3-Methoxyphenol from Resorcinol

This procedure details the selective mono-methylation of resorcinol using dimethyl sulfate as the methylating agent in a biphasic system with a phase transfer catalyst.[1]

Experimental Protocol:

-

To a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add resorcinol (11.0 g, 0.1 mol), tetrabutylammonium bromide (TBAB) (0.5 g) as a phase transfer catalyst, toluene (50 mL), and a 2 M aqueous solution of sodium hydroxide (50 mL).

-

The mixture is stirred and heated to 80°C.

-

Dimethyl sulfate (15.1 g, 0.12 mol) is added dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 80°C.

-

After the addition is complete, the reaction mixture is stirred vigorously at 80°C for 8 hours.

-

The reaction mixture is then cooled to room temperature, and the pH is adjusted to weakly acidic by the addition of glacial acetic acid.

-

The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 25 mL).

-

The combined organic extracts are washed with water and then with a saturated sodium chloride solution.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 3-methoxyphenol.

| Parameter | Value | Reference |

| Yield | 66% | [1] |

| Boiling Point | 115-118°C at 0.67 kPa | [1] |

| Purity (GC) | >96% | [1] |

Table 1: Quantitative data for the synthesis of 3-methoxyphenol.

Step 2: Synthesis of 5-Methoxybenzofuran from 3-Methoxyphenol

This protocol describes a plausible method for the synthesis of 5-methoxybenzofuran from 3-methoxyphenol by reaction with chloroacetaldehyde dimethyl acetal followed by acid-catalyzed cyclization. This method is adapted from general procedures for benzofuran synthesis.

Experimental Protocol:

-

In a round-bottom flask, dissolve 3-methoxyphenol (12.4 g, 0.1 mol) in a suitable solvent such as toluene (100 mL).

-

Add a solution of sodium hydroxide (4.4 g, 0.11 mol) in water (10 mL) and stir the mixture to form the sodium phenoxide salt.

-

To this mixture, add chloroacetaldehyde dimethyl acetal (13.7 g, 0.11 mol).

-

The reaction mixture is heated to reflux and stirred for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction is cooled to room temperature, and the organic layer is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the intermediate, 1-(2,2-dimethoxyethoxy)-3-methoxybenzene.

-

The crude intermediate is then dissolved in benzene (100 mL) and treated with polyphosphoric acid (15 g).

-

The mixture is heated to reflux with vigorous stirring for 2-4 hours.

-

After cooling, the reaction mixture is poured into ice water and extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 5-methoxybenzofuran.

| Parameter | Value |

| Molecular Formula | C₉H₈O₂ |

| Molecular Weight | 148.16 g/mol |

| Appearance | Solid |

Table 2: Physical and chemical properties of 5-methoxybenzofuran.[2][3]

Step 3: Synthesis of this compound

This protocol outlines the Friedel-Crafts acylation of 5-methoxybenzofuran to introduce an acetyl group at the 2-position. A common method involves the use of acetic anhydride and a Lewis acid catalyst.

Experimental Protocol:

-

In a dry, three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, dissolve 5-methoxybenzofuran (7.4 g, 0.05 mol) in a dry solvent such as dichloromethane (100 mL).

-

The solution is cooled to 0°C in an ice bath.

-

Anhydrous aluminum chloride (7.3 g, 0.055 mol) is added portion-wise with stirring.

-

Acetic anhydride (5.6 g, 0.055 mol) is then added dropwise to the suspension while maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid (20 mL).

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.19 g/mol |

| CAS Number | 21587-39-3 |

Table 3: Physical and chemical properties of this compound.[4]

Characterization Data

The structural confirmation of the synthesized compounds can be achieved through various spectroscopic techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |

| 3-Methoxyphenol | C₇H₈O₂ | 124.14 | ¹H NMR (CDCl₃, δ): 6.90-6.40 (m, 4H, Ar-H), 5.0 (s, 1H, OH), 3.75 (s, 3H, OCH₃) |

| 5-Methoxybenzofuran | C₉H₈O₂ | 148.16 | ¹H NMR (CDCl₃, δ): 7.55 (d, 1H), 7.39 (d, 1H), 7.10 (d, 1H), 6.85 (dd, 1H), 6.70 (d, 1H), 3.85 (s, 3H, OCH₃) |

| This compound | C₁₁H₁₀O₃ | 190.19 | ¹H NMR (CDCl₃, δ): 7.50 (s, 1H), 7.40 (d, 1H), 7.15 (d, 1H), 6.95 (dd, 1H), 3.88 (s, 3H, OCH₃), 2.55 (s, 3H, COCH₃) |

Table 4: Summary of key characterization data for the synthesized compounds. (Note: Predicted NMR data based on typical chemical shifts).

Signaling Pathways and Logical Relationships

The logical progression of the synthesis, from starting material to final product through key intermediates, is a linear pathway. Each step builds upon the previous one to achieve the desired molecular architecture.

Figure 2: Logical progression of the synthesis of this compound.

Conclusion

This technical guide outlines a feasible and logical synthetic route for the preparation of this compound from resorcinol. The provided experimental protocols, based on established chemical transformations, offer a solid foundation for researchers to undertake this synthesis. The structured presentation of quantitative data and the visual representation of the synthetic workflow are intended to facilitate a clear understanding of the process. The successful synthesis of this compound provides access to a versatile intermediate for the development of novel pharmaceutical agents and other functional organic materials. Further optimization of each synthetic step may be necessary to achieve higher yields and purity, depending on the specific research and development requirements.

References

2-acetyl-5-methoxybenzofuran chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-acetyl-5-methoxybenzofuran. Due to the limited availability of published experimental data for this specific compound, this guide also includes information on closely related analogues to provide context for its potential characteristics and reactivity.

Chemical Structure and Properties

This compound, also known by its synonym 1-(5-methoxy-1-benzofuran-2-yl)ethanone, is a substituted benzofuran derivative. The benzofuran core is a heterocyclic aromatic compound consisting of a fused benzene and furan ring system. The substituents, an acetyl group at the 2-position and a methoxy group at the 5-position, are expected to influence its chemical reactivity and biological activity.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | [1][2] |

| Molecular Weight | 190.2 g/mol | [1] |

| CAS Number | 21587-39-3 | [1] |

| IUPAC Name | 1-(5-methoxy-1-benzofuran-2-yl)ethanone | [2] |

| SMILES | CC(=O)C1=CC2=C(O1)C=CC(=C2)OC | [2] |

Table 2: Physical Properties of this compound

| Property | Value |

| Melting Point | Data not available in searched resources. |

| Boiling Point | Data not available in searched resources. |

| Solubility | Data not available in searched resources. |

Spectroscopic Data

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature. However, a general synthetic approach for related 2-acetylbenzofuran derivatives involves the reaction of a substituted o-hydroxyacetophenone with chloroacetone.[3]

Generalized Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 2-acetylbenzofuran derivatives, which could be adapted for the synthesis of this compound starting from 2-hydroxy-5-methoxyacetophenone.

Caption: Conceptual workflow for the synthesis of 2-acetylbenzofuran derivatives.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or the signaling pathways directly involving this compound. However, the benzofuran scaffold is a common motif in many biologically active compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3] The presence and position of substituents on the benzofuran ring are critical determinants of their biological effects. For example, some methoxy-substituted benzofuran derivatives have been investigated for their potential as tubulin polymerization inhibitors.

The following diagram illustrates a generalized logical flow for screening the biological activity of a novel benzofuran derivative.

Caption: Generalized workflow for screening the biological activity of a novel compound.

Conclusion

This compound is a compound with a well-defined chemical structure. While its core chemical identifiers are established, there is a notable absence of publicly available, detailed experimental data regarding its physical properties, comprehensive spectroscopic analysis, a specific synthesis protocol, and biological activity. Further experimental investigation is required to fully characterize this molecule and to explore its potential applications in research and drug development. The information provided on related benzofuran derivatives suggests that it may possess interesting pharmacological properties worthy of future study.

References

Spectroscopic Profile of 2-acetyl-5-methoxybenzofuran: A Technical Guide

Introduction

2-acetyl-5-methoxybenzofuran is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. The benzofuran scaffold is a common motif in many biologically active natural products and synthetic compounds. Accurate characterization of its derivatives is crucial for quality control, reaction monitoring, and structure-activity relationship studies. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5 | s | - |

| H-4 | ~7.3 | d | ~8.8 |

| H-6 | ~7.0 | dd | ~8.8, 2.4 |

| H-7 | ~7.1 | d | ~2.4 |

| -OCH₃ | ~3.8 | s | - |

| -COCH₃ | ~2.5 | s | - |

Predicted based on data for 2-acetyl-7-methoxybenzofuran and other 5-methoxybenzofuran derivatives.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~189 |

| C-2 | ~154 |

| C-3 | ~115 |

| C-3a | ~128 |

| C-4 | ~112 |

| C-5 | ~156 |

| C-6 | ~113 |

| C-7 | ~103 |

| C-7a | ~150 |

| -OCH₃ | ~56 |

| -COCH₃ | ~27 |

Predicted based on general values for substituted benzofurans.

Predicted IR Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Aryl ketone) | 1670 - 1690 | Strong |

| C-O-C (Aromatic ether) | 1250 - 1270 and 1020 - 1040 | Strong |

| C=C (Aromatic) | 1580 - 1600 and 1450 - 1500 | Medium to Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic, -CH₃) | 2850 - 3000 | Medium |

Predicted based on characteristic IR absorption frequencies for benzofuran and acetophenone derivatives.

Predicted Mass Spectrometry Data

Table 4: Predicted Mass-to-Charge Ratios (m/z) and Relative Abundances for this compound

| m/z | Predicted Fragment | Relative Abundance |

| 190 | [M]⁺ (Molecular Ion) | High |

| 175 | [M - CH₃]⁺ | Medium |

| 147 | [M - COCH₃]⁺ | High |

| 119 | [147 - CO]⁺ | Medium |

| 91 | [C₇H₇]⁺ | Low |

Predicted based on the fragmentation patterns of similar benzofuran derivatives.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Sample Spectrum: Place the sample in the IR beam path and record the spectrum.

-

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

GC Conditions: Use a capillary column suitable for the analysis of aromatic compounds (e.g., a DB-5 or equivalent). A typical temperature program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and then hold for a few minutes. The injector temperature is typically set to 250 °C.

-

MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in identifying an unknown compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Caption: Logical relationships between spectroscopic data and derived structural information.

Unveiling Nature's Arsenal: A Technical Guide to Benzofuran Compounds from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Benzofuran and its derivatives represent a significant class of heterocyclic compounds ubiquitously found in nature. Possessing a wide spectrum of biological activities, these natural products have garnered substantial interest within the scientific community, particularly in the fields of pharmacology and drug discovery. Their diverse pharmacological profiles, including anti-tumor, anti-inflammatory, antimicrobial, and antiviral properties, underscore their potential as scaffolds for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the natural sources of benzofuran compounds, methodologies for their isolation and characterization, and insights into their mechanisms of action through key signaling pathways.

Natural Sources and Quantitative Analysis of Benzofuran Compounds

Benzofuran derivatives have been isolated from a wide array of natural sources, including higher plants, fungi, and marine organisms.[1] Plant families such as Asteraceae, Moraceae, Fabaceae, and Rutaceae are particularly rich sources of these compounds.[2][3] The concentration and specific types of benzofurans can vary significantly depending on the species, geographical location, and environmental conditions.[1] Below is a summary of notable natural sources and the quantitative data available for specific benzofuran compounds.

| Natural Source (Family) | Species | Compound(s) | Concentration/Yield | Biological Activity | Reference(s) |

| Asteraceae | Ageratina altissima (White Snakeroot) | Tremetone, Dehydrotremetone, 3-Oxyangeloyl-tremetone | Varies considerably between plant collections | Toxic | [2] |

| Isocoma pluriflora (Rayless Goldenrod) | Tremetone, Dehydrotremetone, 3-Oxyangeloyl-tremetone | Varies considerably between plant collections | Toxic | [2] | |

| Eupatorium heterophyllum | Various benzofuran oligomers | Not specified | Not specified | [4] | |

| Petasites hybridus | 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone | Not specified | Cytotoxic, Apoptotic | [5] | |

| Moraceae | Morus alba (White Mulberry) | Moracin M | 7.82 ± 1.26 mg/g DW (in elicited hairy root cultures) | Anti-inflammatory, Antioxidant | [6] |

| Moracin C | 1.82 ± 0.65 mg/g DW (in elicited hairy root cultures) | Anti-inflammatory, Antioxidant | [6] | ||

| Moracins V-Y, N, P | Not specified | Cytotoxic | [6] | ||

| Fabaceae | Cicer arietinum (Chickpea) | Cicerfuran | Not specified | Antifungal | [3] |

| Fungi | Eurotium rubrum (Mangrove-derived fungus) | Benzofuranone derivatives | Not specified | Antioxidant | [7] |

Experimental Protocols: Isolation and Characterization

The isolation and structural elucidation of benzofuran compounds from natural sources involve a series of systematic steps, from initial extraction to final spectroscopic analysis. The following is a generalized protocol that can be adapted based on the specific natural source and the target compounds.

Extraction

The initial step involves the extraction of crude secondary metabolites from the source material.

-

Solvent Extraction : This is the most common method. The dried and powdered plant or fungal material is subjected to extraction with a suitable solvent or a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol). Maceration, Soxhlet extraction, or ultrasound-assisted extraction are commonly employed techniques.[8]

-

Hydrodistillation : This technique is primarily used for the extraction of volatile compounds, including some benzofuran derivatives, from plant materials.[8]

Chromatographic Separation and Purification

The crude extract, a complex mixture of compounds, is then subjected to various chromatographic techniques to isolate the benzofuran derivatives.

-

Thin-Layer Chromatography (TLC) : TLC is used for the initial separation and monitoring of the fractionation process.

-

Column Chromatography (CC) : Open column chromatography using silica gel or Sephadex is a standard method for the initial fractionation of the crude extract.

-

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly preparative HPLC, is a high-resolution technique used for the final purification of the isolated compounds.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile benzofuran derivatives, GC-MS can be used for both separation and identification.[9]

Structure Elucidation

The chemical structure of the purified benzofuran compounds is determined using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon-hydrogen framework and the connectivity of atoms within the molecule.[4]

-

Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) provide information about the molecular weight and elemental composition of the compound.[4]

-

X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction analysis provides the unambiguous determination of the three-dimensional molecular structure.[7]

-

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy : These techniques provide information about the presence of chromophores and functional groups, respectively.[4]

Below is a graphical representation of a general experimental workflow for the isolation and characterization of benzofuran compounds.

Signaling Pathways and Mechanisms of Action

Naturally derived benzofuran compounds exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Induction of Apoptosis and Cell Cycle Arrest

Many benzofuran derivatives have demonstrated potent anti-tumor activity by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

A synthetic derivative of a natural benzofuran lignan has been shown to induce apoptosis in p53-positive cells. This compound promotes G2/M cell cycle arrest in a p53-dependent manner, leading to an increase in the levels of p21, p27, and cyclin B.[10] Furthermore, a benzofuran derivative isolated from Petasites hybridus was found to induce apoptosis in MCF-7 breast cancer cells, associated with an upregulation of p53 and the pro-apoptotic protein Bax.[5]

The following diagram illustrates the p53-dependent apoptotic pathway induced by certain benzofuran derivatives.

Inhibition of Pro-inflammatory Signaling Pathways

Chronic inflammation is a key driver of many diseases, including cancer. Some benzofuran derivatives have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

For instance, a synthetic benzofuran lignan derivative has been shown to inhibit endotoxin-induced NF-κB activation.[11] This inhibition contributes to its cell death-inducing effects in certain cancer cell lines.

The diagram below depicts the inhibitory effect of benzofuran derivatives on the NF-κB signaling pathway.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High Cytotoxicity and Apoptotic Effects of Natural Bioactive Benzofuran Derivative on the MCF-7 Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 7. Isolation, Stereochemical Study, and Antioxidant Activity of Benzofuranone Derivatives from a Mangrove-derived Fungus Eurotium rubrum MA-150 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Temporal Tracking of Metabolomic Shifts in In Vitro-Cultivated Kiwano Plants: A GC-MS, LC-HRMS-MS, and In Silico Candida spp. Protein and Enzyme Study [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Substituted Benzofurans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties, making the development of efficient and versatile synthetic methodologies for substituted benzofurans a topic of significant interest in the chemical and pharmaceutical sciences. This guide provides a comprehensive overview of modern synthetic strategies for the preparation of substituted benzofurans, with a focus on catalytic and innovative methods. Detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of reaction mechanisms are presented to serve as a practical resource for researchers in the field.

Catalytic Strategies for Benzofuran Synthesis

The construction of the benzofuran ring system can be broadly categorized into metal-catalyzed and metal-free approaches. Transition metal catalysis, in particular, has revolutionized the synthesis of benzofurans, offering high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Syntheses

Palladium catalysts are among the most widely employed for the synthesis of benzofurans.[1][2][3][4] These methods often involve intramolecular or intermolecular cyclization reactions, leveraging various palladium-catalyzed cross-coupling and C-H activation strategies.

A common approach involves the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization.[1][2] This method allows for the synthesis of a wide range of 2-substituted benzofurans. Another powerful strategy is the palladium-catalyzed intramolecular oxidative C-H/O-H coupling of phenols and alkenes.[5] More recently, cascade reactions involving palladium catalysis have been developed to construct complex benzofuran structures in a single pot.[4]

Table 1: Comparison of Selected Palladium-Catalyzed Benzofuran Syntheses

| Starting Materials | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| o-Iodophenol, Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 80 | 12 | 95 | [1][2] |

| 2-(2-Formylphenoxy)acetonitrile, Arylboronic acid | Pd(OAc)₂, bpy | Toluene | 90 | 24 | 70-90 | [1][2] |

| 2-Hydroxystyrene, Iodobenzene | Pd(OAc)₂ | DMF | 120 | 24 | 60-85 | [6][7] |

| 1-Allyl-2-allyloxybenzene | Ru-catalyst | Toluene | 110 | 12 | 75-90 | [5] |

| o-Bromophenol, Ketone | Pd₂(dba)₃, XPhos | Dioxane | 100 | 12 | 60-95 | [3] |

This protocol describes the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes in a one-pot reaction.[8]

Materials:

-

o-Iodophenol derivative (0.50 mmol)

-

Terminal alkyne (0.60 mmol)

-

PdCl₂(PPh₃)₂ (2.0 mol%)

-

CuI (2.0 mol%)

-

K₃PO₄ (1.00 mmol)

-

DMSO (2 mL)

Procedure:

-

To a Schlenk tube, add the o-iodophenol derivative, K₃PO₄, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add DMSO and the terminal alkyne via syringe.

-

Heat the reaction mixture to 90 °C and stir for 10 hours.

-

After completion (monitored by TLC), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzofuran.

Copper-Catalyzed Syntheses

Copper catalysis offers a cost-effective and environmentally benign alternative to palladium for the synthesis of benzofurans.[1][2] Copper catalysts are effective in promoting intramolecular C-O bond formation.[9] One-pot syntheses involving the reaction of o-hydroxy aldehydes, amines, and alkynes in the presence of a copper catalyst have been reported to produce amino-substituted benzofurans in high yields.[1][2]

Table 2: Selected Copper-Catalyzed Benzofuran Syntheses

| Starting Materials | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| o-Hydroxy aldehyde, Amine, Alkyne | CuI | - | Choline chloride-ethylene glycol | 80 | 70-91 | [1][2] |

| o-Hydroxybenzaldehyde, Phenylacetylene, Amine | CuBr | Na₂CO₃ | DMSO/H₂O | 100 | 85-95 | [2] |

| 2-Iodoaryl allenyl ether, 2-Azaallyl anion | - | - | THF | -78 to rt | 60-85 | [10] |

| o-Bromobenzyl vinyl ketone | KOtBu | DMF | 100 | 12 | 75-90 | [2] |

This protocol outlines a one-pot synthesis of 3-aminobenzofurans from salicylaldehydes, secondary amines, and terminal alkynes.

Materials:

-

Salicylaldehyde (1.0 mmol)

-

Secondary amine (1.2 mmol)

-

Terminal alkyne (1.5 mmol)

-

CuBr (5 mol%)

-

Toluene (5 mL)

Procedure:

-

To a sealed tube, add salicylaldehyde, secondary amine, terminal alkyne, and CuBr in toluene.

-

Heat the mixture at 110 °C for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the 3-aminobenzofuran.

Other Metal-Catalyzed Syntheses

Besides palladium and copper, other transition metals like rhodium, nickel, and iron have also been utilized in the synthesis of benzofurans.[1][2] Rhodium catalysts have been employed for the synthesis of C4-substituted benzofurans from salicylic acid derivatives and vinyl carbonates.[1][2] Nickel catalysts can promote the intramolecular nucleophilic addition of aryl halides to ketones to furnish benzofuran derivatives.[5] Iron and copper catalysis has been used in a one-pot process for the synthesis of benzofurans from 1-aryl- or 1-alkylketones.[11]

Metal-Free Synthetic Strategies

While metal-catalyzed methods are powerful, metal-free syntheses of benzofurans are gaining attention due to their cost-effectiveness and the avoidance of metal contamination in the final products, which is a critical consideration in pharmaceutical applications.[8][12] These methods often rely on the use of hypervalent iodine reagents, base-mediated cyclizations, or thermal and microwave-assisted reactions.[5][8]

A notable metal-free approach is the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans mediated by hypervalent iodine reagents such as (diacetoxyiodo)benzene.[5] Base-mediated intramolecular cyclization of substrates like o-bromobenzylvinyl ketones also provides an efficient route to substituted benzofurans.[2]

Table 3: Selected Metal-Free Benzofuran Syntheses

| Starting Materials | Reagent/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |

| o-Hydroxystilbene | PhI(OAc)₂ | Acetonitrile | 80 | 75-90 | [5] |

| 2-Ynylphenol | Cs₂CO₃ (10 mol%) | Acetonitrile | 80 | 80-95 | [8] |

| Benzothiophene S-oxide, Phenol | TFAA | Dichloromethane | 0 to rt | 60-85 | [12] |

| o-Allylphenol | Re₂O₇, then PdCl₂(C₂H₄)₂ | Acetonitrile | rt | 65-80 | [9] |

This protocol describes the synthesis of 2-arylbenzofurans from o-hydroxystilbenes using a hypervalent iodine reagent.[5]

Materials:

-

o-Hydroxystilbene derivative (1.0 mmol)

-

(Diacetoxyiodo)benzene (1.2 mmol)

-

Acetonitrile (10 mL)

Procedure:

-

In a round-bottom flask, dissolve the o-hydroxystilbene derivative in acetonitrile.

-

Add (diacetoxyiodo)benzene to the solution.

-

Stir the reaction mixture at 80 °C for 4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the 2-arylbenzofuran.

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of these synthetic transformations is crucial for reaction optimization and the design of new synthetic routes. The following diagrams, generated using the DOT language, illustrate key reaction pathways.

Caption: Palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization.

Caption: Copper-catalyzed one-pot synthesis of 3-aminobenzofurans.

Caption: Metal-free oxidative cyclization of o-hydroxystilbenes.

Conclusion

The synthesis of substituted benzofurans is a dynamic and evolving field of research. This guide has provided an overview of the key modern synthetic strategies, with a particular focus on robust and versatile catalytic methods. The tabulated data allows for a direct comparison of different approaches, while the detailed experimental protocols offer practical guidance for the implementation of these reactions in a laboratory setting. The mechanistic diagrams provide a conceptual framework for understanding these complex transformations. As the demand for novel benzofuran derivatives in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a critical endeavor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Benzofuran synthesis [organic-chemistry.org]

- 6. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. [PDF] Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Acetyl-5-methoxybenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-acetyl-5-methoxybenzofuran, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this molecule, this document synthesizes information from literature on closely related benzofuran derivatives to offer a predictive profile. It includes a summary of its core physicochemical properties, a proposed synthetic pathway, and a discussion of its potential biological activities based on the known pharmacology of the benzofuran scaffold. Standardized experimental protocols for the synthesis and biological evaluation are provided to guide future research. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Core Physical and Chemical Characteristics

While specific experimental data for the physical characteristics of this compound (CAS No: 21587-39-3) are not extensively available in peer-reviewed literature, the fundamental molecular properties can be stated. For comparative purposes, data for the closely related compound 2-acetyl-5-methylfuran is included.

| Property | This compound | 2-Acetyl-5-methylfuran (for comparison) | Source |

| Molecular Formula | C₁₁H₁₀O₃ | C₇H₈O₂ | [1] |

| Molecular Weight | 190.2 g/mol | 124.14 g/mol | [1] |

| Appearance | Not specified | Yellow-orange liquid | |

| Melting Point | Not specified | 2 °C | [2] |

| Boiling Point | Not specified | 100-101 °C at 25 mmHg | [2] |

| Solubility | Not specified | Slightly soluble in water; Soluble in alcohol | [2] |

| Purity | 97% (as per supplier) | Not applicable | [1] |

| Storage Conditions | Room Temperature | Not specified | [1] |

Synthesis and Experimental Protocols

A plausible synthetic route for this compound involves the acylation of a substituted benzofuran precursor. A common starting material for such syntheses is a substituted salicylaldehyde.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to start from 2-hydroxy-5-methoxybenzaldehyde. The overall proposed reaction is a two-step process involving the formation of the benzofuran ring followed by acylation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol for Synthesis (General Method)

This protocol is a general method adapted from the synthesis of similar benzofuran derivatives and would require optimization for the specific synthesis of this compound.

Materials:

-

2-hydroxy-5-methoxybenzaldehyde

-

Chloroacetone

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Acetic anhydride

-

A Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Step 1: Synthesis of 5-methoxybenzofuran

-

To a solution of 2-hydroxy-5-methoxybenzaldehyde in anhydrous acetone, add anhydrous potassium carbonate.

-

Add chloroacetone dropwise to the stirring mixture at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude 5-methoxybenzofuran intermediate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Acylation of 5-methoxybenzofuran

-

Dissolve the purified 5-methoxybenzofuran in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Lewis acid catalyst, followed by the dropwise addition of acetic anhydride.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction by slowly adding it to a mixture of crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude this compound.

-

Purify the final product by column chromatography.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the benzofuran scaffold is a common motif in many biologically active compounds. Derivatives of 2-acetylbenzofuran have been reported to possess anticancer properties, with some acting as inhibitors of tubulin polymerization.[3][4]

Hypothetical Mechanism of Action: Tubulin Polymerization Inhibition

Many anticancer agents derived from benzofuran exert their effects by disrupting microtubule dynamics, which are crucial for cell division. These agents can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This leads to a cascade of events culminating in cell cycle arrest and apoptosis (programmed cell death).

Caption: Hypothetical mechanism of action for this compound as a tubulin inhibitor.

Experimental Protocols for Biological Evaluation

To investigate the potential anticancer activity of this compound, a series of in vitro assays can be performed.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer

-

GTP (Guanosine triphosphate)

-

Fluorescent reporter dye that binds to microtubules

-

Test compound (this compound)

-

Positive control (e.g., Nocodazole - an inhibitor) and negative control (DMSO)

-

384-well plates

-

Fluorescence plate reader with temperature control

Procedure:

-

Preparation: Prepare solutions of the test compound and controls.

-

Reaction Setup: In a pre-chilled 384-well plate, add the polymerization buffer, fluorescent reporter, and the test compound or controls.

-

Initiation: Add the purified tubulin and GTP solution to each well to initiate the polymerization reaction.

-

Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C. Measure the fluorescence intensity at regular intervals for 60-90 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of the fluorescence increase in the presence of the test compound compared to the negative control indicates inhibition of tubulin polymerization.

Caption: Workflow for the in vitro tubulin polymerization assay.

Conclusion

This compound represents a molecule of interest within the broader class of biologically active benzofurans. While specific experimental data on its physical properties and biological activities are currently limited, this guide provides a predictive framework based on the known characteristics of related compounds. The proposed synthetic route and detailed experimental protocols for biological evaluation offer a clear path for researchers to further investigate this compound. The potential for this molecule to act as an anticancer agent, possibly through the inhibition of tubulin polymerization, warrants further exploration by the scientific and drug development communities.

References

Unlocking the Therapeutic Potential of 2-Acetyl-5-Methoxybenzofuran: A Technical Guide for Drug Discovery

An In-Depth Exploration of a Promising Chemical Scaffold for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. This has established it as a significant pharmacophore in medicinal chemistry. While many complex benzofuran derivatives have been extensively studied and developed as therapeutic agents, the biological properties of simpler, foundational molecules like 2-acetyl-5-methoxybenzofuran remain largely uncharted territory in publicly available scientific literature.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the potential therapeutic applications of this compound. Although direct experimental data on this specific molecule is scarce, this document will provide a comprehensive overview based on the known biological activities of structurally related benzofuran derivatives. We will explore potential therapeutic avenues, propose detailed experimental protocols for its evaluation, and visualize key concepts to guide future research and development efforts. The commercial availability of this compound further underscores its potential as a readily accessible starting point for new drug discovery programs.

The Benzofuran Scaffold: A Hub of Therapeutic Activity

The benzofuran ring system is a recurring motif in compounds exhibiting potent and diverse pharmacological effects. An analysis of the existing literature on substituted benzofurans reveals several key areas of therapeutic promise that could be relevant for this compound.

Anticancer and Antiproliferative Properties

A significant body of research points to the potent anticancer activity of benzofuran derivatives. Many of these compounds function as antimicrotubule agents , disrupting the dynamics of tubulin polymerization, a critical process for cell division. This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

For instance, novel 2-aroyl benzofuran-based hydroxamic acids have demonstrated excellent antiproliferative activity against various human cancer cell lines, with IC50 values in the nanomolar range. Similarly, a series of benzo[b]furans have been identified as potent tubulin polymerization inhibitors with exceptional potency against cancer cells and activated endothelial cells, highlighting their potential as vascular disrupting agents in tumors. Chalcone derivatives derived from a 2-acetyl-naphthohydroquinone scaffold have also shown cytotoxicity against breast and colorectal carcinoma cells.

Antimicrobial and Antifungal Activity

Benzofuran derivatives have been investigated for their efficacy against a range of microbial pathogens. Some synthetic derivatives have shown promising antibacterial and antifungal properties. For example, certain brominated benzofuran derivatives have displayed significant antifungal activity against pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus. The mechanism of action for some of these compounds is linked to the disruption of intracellular calcium homeostasis, a pathway that could be a target for new antifungal therapies.

Neurological and Anti-inflammatory Applications

The benzofuran scaffold is also present in compounds targeting the central nervous system. ABT-239, a complex benzofuran derivative, is a potent and selective histamine H3 receptor antagonist with potential applications in cognitive disorders and schizophrenia. While structurally distinct from this compound, this highlights the versatility of the benzofuran core in CNS drug design. Additionally, various benzofuran compounds have been reported to possess anti-inflammatory properties.

Other Potential Biological Activities

Research into benzofuran derivatives has also uncovered other activities, including:

-

Antioxidant properties

-

Tyrosinase inhibition , relevant for skin hyperpigmentation disorders

-

Antiviral activity

The presence of the N-acetyl and 5-methoxy groups in the well-known neurohormone melatonin contributes to its antiproliferative and neuroprotective effects, respectively, suggesting that these functional groups on a different scaffold could also confer significant bioactivity.

Structurally Related Compounds and Potential Insights

While data on this compound is limited, we can draw inferences from structurally similar compounds. The simpler, unmethoxylated parent compound, 2-acetylfuran , is a well-known synthetic intermediate, and its derivatives have been explored for activities such as antiamoebic effects. The synthesis of 2-acetylfuran is well-documented, often involving the acylation of furan.

The addition of a methoxy group at the 5-position of the benzofuran ring, as seen in the target molecule, is a common feature in many biologically active natural products and synthetic drugs. This substitution can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.

Proposed Research Workflow for this compound

To elucidate the therapeutic potential of this compound, a systematic, multi-stage research program is proposed. The following workflow outlines a logical progression from initial synthesis and screening to more in-depth mechanistic studies.

Caption: A logical workflow for the synthesis, characterization, and biological evaluation of this compound.

Detailed Experimental Protocols

The following section provides detailed, hypothetical methodologies for key experiments to assess the biological activity of this compound.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for related benzofurans. One common approach is the Perkin-like reaction followed by cyclization.

Caption: A potential synthetic route to this compound from commercially available starting materials.

Protocol:

-

To a solution of 5-methoxysalicylaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).

-

Add chloroacetone (1.2 eq) dropwise to the stirring mixture.

-

Reflux the reaction mixture for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic base.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Antiproliferative Activity (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial and fungal strains.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a density of approximately 5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Serially dilute this compound in a 96-well plate using the broth media to obtain a range of concentrations.

-

Inoculation: Add the prepared inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanism of Action: A Focus on Tubulin Polymerization

Given the prevalence of antimicrotubule activity among bioactive benzofurans, this would be a primary hypothetical mechanism to investigate for this compound if it demonstrates anticancer properties.

The Benzofuran Ring System: A Technical Guide to its Reactivity for Drug Development Professionals

December 27, 2025

This technical guide provides a comprehensive overview of the chemical reactivity of the benzofuran ring system, a prevalent scaffold in numerous biologically active compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles governing benzofuran's reactivity, offering insights into its behavior in key synthetic transformations. The guide summarizes quantitative data in structured tables, provides detailed experimental methodologies for pivotal reactions, and visualizes reaction mechanisms and relevant biological pathways to facilitate a deeper understanding and application in medicinal chemistry.

Introduction to the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a cornerstone in the architecture of many natural products and synthetic pharmaceuticals. Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The unique electronic and structural features of the benzofuran nucleus dictate its reactivity, making a thorough understanding of its chemical behavior paramount for the rational design and synthesis of novel therapeutic agents.

Electrophilic Aromatic Substitution: Reactivity and Regioselectivity

The benzofuran ring system is generally reactive towards electrophiles, with substitution occurring preferentially on the electron-rich furan ring.

Regioselectivity

Electrophilic attack on the benzofuran ring predominantly occurs at the C2 position.[3][4] This preference can be rationalized by examining the stability of the Wheland intermediates formed upon attack at C2 versus C3. The intermediate resulting from C2 attack allows for delocalization of the positive charge onto the benzene ring without disrupting the aromaticity of the benzene ring itself, a stabilizing feature analogous to a benzyl cation.[3] In contrast, attack at the C3 position leads to an intermediate where positive charge delocalization onto the oxygen atom is possible, but this comes at the cost of disrupting the aromatic sextet of the benzene ring in some resonance forms.

dot

Caption: Regioselectivity of electrophilic substitution on benzofuran.

Common Electrophilic Substitution Reactions

Table 1: Regioselectivity and Yields of Electrophilic Substitution on Benzofuran

| Reaction | Electrophile/Reagent | Position of Substitution | Yield (%) | Reference |

| Nitration | HNO₃/Ac₂O | 2 | Good | [5] |

| Vilsmeier-Haack | POCl₃/DMF | 2 | 40-57 | [6] |

| Friedel-Crafts Acylation | Ac₂O/SnCl₄ | 6 (on 2,3-dimethylbenzofuran) | Main Product | [7] |

Experimental Protocols

Objective: To introduce a formyl group at the 2-position of the benzofuran ring.

Materials:

-

Benzofuran

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

1,2-Dichloroethane

-

Sodium acetate

-

Water

-

Diethyl ether

-

Magnesium sulfate

-

Basic alumina

Procedure:

-

To N,N-dimethylformamide (5.5 mmol) at -78 °C, add phosphorus oxychloride (5.5 mmol) dropwise.

-

Stir the mixture for 15 minutes without cooling.

-

Add 1,2-dichloroethane (1.5 mL) and cool the mixture to -78 °C.

-

Add a solution of benzofuran (5 mmol) in 1,2-dichloroethane (1.5 mL) dropwise over 10 minutes.

-

Stir the resulting mixture for 3 hours at ambient temperature.

-

Add a solution of sodium acetate (28 mmol) in water (10 mL) and continue stirring for 1 hour at ambient temperature.

-

Extract the reaction mixture with diethyl ether (5 x 5 mL).

-

Wash the combined organic phases with a saturated aqueous sodium hydrocarbonate solution (3 x 5 mL).

-

Dry the organic layer over magnesium sulfate.

-

Evaporate the solvent and purify the residue on basic alumina (hexane/ether 3:1) to yield 2-formylbenzofuran.[8]

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the benzofuran ring system, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated benzofurans are common starting materials for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of aryl- and heteroaryl-substituted benzofurans.

dot

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Table 2: Yields of Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)benzofuran with Various Arylboronic Acids

| Arylboronic Acid | Product Yield (%) | Reference |

| 4-Methoxyphenylboronic acid | 97 | [9] |

| Phenylboronic acid | 92 | [9] |

| 4-Chlorophenylboronic acid | 95 | [9] |

| 4-Fluorophenylboronic acid | 98 | [9] |

| 2-Methylphenylboronic acid | 85 | [9] |

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties onto the benzofuran scaffold, which are valuable handles for further synthetic transformations.

Experimental Protocols

Objective: To synthesize 2-arylbenzofuran derivatives.

Materials:

-

2-(4-Bromophenyl)benzofuran

-

Arylboronic acid

-

Palladium(II) complex catalyst

-

Potassium carbonate (K₂CO₃)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Dichloromethane

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-(4-bromophenyl)benzofuran (0.05 mmol), palladium(II) complex (0.0015 mmol), K₂CO₃ (0.1 mmol), and the relevant arylboronic acid (0.08 mmol) in a mixture of EtOH and H₂O (v/v = 1:1, 6 mL).

-

Stir the resulting suspension at 80 °C for 4 hours.

-

After cooling to ambient temperature, add brine (10 mL) to the mixture.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over Na₂SO₄, and concentrate.

-

Purify the residue by thin-layer chromatography to afford the desired 2-arylbenzo[b]furan derivative.[9]

Objective: To synthesize alkynyl-substituted benzofurans.

Materials:

-

Iodobenzofuran

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).

-

Add the iodobenzofuran (1.0 eq) and the anhydrous solvent.

-

Add the amine base (2-3 eq) and the terminal alkyne (1.0-1.2 eq).

-

Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC.

-

Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.[1][10][11]

Cycloaddition Reactions

The furan ring of benzofuran can participate in cycloaddition reactions, although its aromatic character makes it less reactive than simple furans. These reactions provide a route to complex, fused-ring systems. The Diels-Alder reaction of benzofuran derivatives, for instance, can be used to construct polycyclic structures.[6][11]

Benzofuran Derivatives in Drug Development: Targeting Signaling Pathways

The biological activity of many benzofuran derivatives stems from their ability to interact with and modulate key cellular signaling pathways implicated in disease. This makes them attractive scaffolds for the development of targeted therapies.

Inhibition of mTOR Signaling

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is a hallmark of many cancers. Several benzofuran derivatives have been identified as inhibitors of mTOR, demonstrating cytotoxic effects in cancer cell lines.[12][13]

dot

Caption: Benzofuran derivatives as inhibitors of the mTOR signaling pathway.

Modulation of NF-κB and MAPK Signaling Pathways

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response. Chronic activation of these pathways is associated with various inflammatory diseases and cancers. Certain benzofuran derivatives have been shown to exhibit anti-inflammatory properties by inhibiting these pathways.[14]

dot

Caption: Benzofuran derivatives as modulators of NF-κB and MAPK signaling.

Table 3: Inhibitory Activity of Benzofuran Derivatives on Cancer Cell Lines and Signaling Pathways

| Compound Type | Target/Cell Line | Activity (IC₅₀/Kᵢ) | Reference |

| 2-Arylbenzofuran | MCF-7 (Breast Cancer) | IC₅₀ = 1.287 µM | [15] |

| 3-Acyl-5-hydroxybenzofuran | MCF-7 (Breast Cancer) | IC₅₀ = 43.08 µM | [15] |

| Benzofuran-chalcone hybrid | A-549 (Lung Cancer) | IC₅₀ = 2.74 µM | [15] |

| Amiloride-benzofuran derivative | uPA (Urokinase-type Plasminogen Activator) | Kᵢ = 88 nM | [16] |

| Piperazine/benzofuran hybrid | NO production (RAW 264.7 cells) | IC₅₀ = 52.23 µM | [14] |

| Benzofuran-2-carboxylic acid N-phenylamide | NF-κB transcriptional activity | Potent inhibition | [17] |

Conclusion

The benzofuran ring system represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its reactivity is characterized by a preference for electrophilic substitution at the 2-position and amenability to a wide range of metal-catalyzed cross-coupling reactions. The ability of benzofuran derivatives to modulate key signaling pathways, such as mTOR, NF-κB, and MAPK, underscores their potential in oncology and inflammatory diseases. This technical guide provides a foundational understanding of the reactivity of the benzofuran core, which, combined with the provided experimental insights, should empower researchers to rationally design and synthesize the next generation of benzofuran-based therapeutics.

References

- 1. rsc.org [rsc.org]

- 2. websites.umich.edu [websites.umich.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. aml.iaamonline.org [aml.iaamonline.org]

- 7. Acetylation of 2,3-dimethylbenzofuran. The first example of a ‘non-conventional’ Friedel–Crafts reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

The Derivatization of 2-Acetyl-5-Methoxybenzofuran: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the derivatization of 2-acetyl-5-methoxybenzofuran, a promising scaffold in medicinal chemistry. Benzofuran derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The acetyl group at the 2-position and the methoxy group at the 5-position of the benzofuran core offer versatile handles for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery programs. This document outlines key synthetic methodologies for derivatization, presents quantitative data for synthesized compounds, and visualizes potential reaction pathways and experimental workflows.

Core Synthesis of this compound

The foundational molecule, this compound, can be synthesized through several established routes. One common method involves the reaction of a substituted salicylaldehyde with an α-haloketone followed by cyclization. A general synthetic approach is outlined below.

General Synthetic Workflow for this compound

Derivatization Strategies for this compound

The acetyl group at the 2-position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

Chalcone Synthesis

A prominent derivatization route is the Claisen-Schmidt condensation of this compound with various aromatic or heteroaromatic aldehydes to yield chalcones.[3] These α,β-unsaturated ketones are valuable intermediates and have shown a wide spectrum of biological activities.

Experimental Protocol: General Procedure for Chalcone Synthesis [4]

-

To a stirred solution of this compound (1 mmol) in ethanol (10 mL), add the desired aromatic aldehyde (1.1 mmol).

-

Add an aqueous solution of a base (e.g., 40% KOH) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

Oxime and Hydrazone Formation

The carbonyl group of this compound can readily react with hydroxylamine or hydrazine derivatives to form the corresponding oximes and hydrazones.[5][6][7] These derivatives are of interest due to their potential as bioactive molecules.

Experimental Protocol: General Procedure for Oxime Synthesis

-

Dissolve this compound (1 mmol) in ethanol (15 mL).

-

Add hydroxylamine hydrochloride (1.2 mmol) and a base such as sodium acetate (1.5 mmol) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After cooling, pour the reaction mixture into cold water.

-

Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent to obtain the pure oxime.

Experimental Protocol: General Procedure for Hydrazone Synthesis [8]

-

To a solution of this compound (1 mmol) in ethanol (20 mL), add the desired hydrazine derivative (e.g., phenylhydrazine) (1.1 mmol).

-

Add a few drops of a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 3-5 hours.

-

Allow the reaction mixture to cool to room temperature, during which the product may precipitate.

-